molecular formula C13H16N2 B2740329 2-methyl-3-pyrrolidin-3-yl-1H-indole CAS No. 1218928-83-6

2-methyl-3-pyrrolidin-3-yl-1H-indole

Cat. No.: B2740329
CAS No.: 1218928-83-6
M. Wt: 200.285
InChI Key: UCFHKXKCSMHQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-pyrrolidin-3-yl-1H-indole is an organic compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . It features a molecular structure combining an indole heterocycle with a pyrrolidine moiety, a scaffold of significant interest in medicinal chemistry research. While specific biological data for this exact compound is limited, indole derivatives, particularly those incorporating pyrrolidine rings, are extensively investigated in modern drug discovery . This specific structural motif is present in compounds studied for their potential to interact with key biological targets. For instance, research into similar pyrrolidinyl indole structures has identified potential applications in developing novel antibiotics . One area of investigation focuses on inhibitors of S-adenosyl methionine (SAM)-utilizing enzymes, such as methionine synthase (MetK) and tRNA methyltransferase (TrmD), which are essential proteins in multidrug-resistant bacteria . Furthermore, closely related pyrrolidinyl methyl indole compounds have been described in patent literature for the treatment of medical conditions such as migraine . This compound serves as a valuable building block for the synthesis of more complex molecules and as a core structure for exploring new chemical spaces in pharmacology. It is intended for use by qualified researchers in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-pyrrolidin-3-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-13(10-6-7-14-8-10)11-4-2-3-5-12(11)15-9/h2-5,10,14-15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFHKXKCSMHQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2 Methyl 3 Pyrrolidin 3 Yl 1h Indole Derivatives

Influence of Indole (B1671886) Ring Substitutions on Biological Activity

The indole ring, a key component of this scaffold, offers multiple positions for substitution, allowing for the fine-tuning of a compound's interaction with biological targets. Research has shown that the nature and position of these substituents significantly alter the activity of 2-methyl-3-pyrrolidin-3-yl-1H-indole derivatives.

The methyl group at the C-2 position of the indole ring plays a significant role in the biological activity of these compounds. For instance, in the context of cannabinoid receptor ligands, the presence of a 2-methyl group can enhance affinity. Studies comparing 2-methylated and non-methylated indole derivatives have shown that the 2-methyl-n-pentyl indole exhibits significantly greater receptor affinity than many other analogs. researchgate.net This suggests that the methyl group at this position contributes favorably to the binding interactions within the receptor pocket, potentially through steric or hydrophobic effects.

In another context, the 2-methyl group is a feature of Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). impactfactor.org The specific arrangement of substituents, including the methyl group at position 2, is crucial for its anti-inflammatory properties.

Substitutions at other positions on the indole ring also profoundly influence the pharmacological profile. For example, in a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, the presence and nature of substituents at position 5 were critical for their antimicrobial activity. nih.gov

Structure-activity relationship studies revealed that a fluorine substituent at the 5-position of the indole ring was beneficial for antibacterial activity. nih.gov The removal of this fluorine substituent led to a decrease in activity. nih.gov This highlights the sensitivity of the biological activity to electronic and steric changes at this position. The following table summarizes the effect of indole ring substitutions on the minimum inhibitory concentration (MIC) for a selection of compounds against various bacteria.

CompoundIndole SubstituentEnterobacter cloacae MIC (mg/mL)Pseudomonas aeruginosa MIC (mg/mL)
8 5-Fluoro0.0040.015
11 Unsubstituted0.0080.03
12 Unsubstituted0.0080.03

Data sourced from a study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates. This interactive table allows for sorting and filtering of data.

Effects of Pyrrolidine (B122466) Moiety Modifications on Pharmacological Profiles

The pyrrolidine ring, another essential component of the scaffold, provides opportunities for modification that can significantly impact a compound's pharmacological properties. Key areas of modification include the stereochemistry at the point of attachment to the indole ring and the substitution patterns on the pyrrolidine nitrogen.

The nitrogen atom of the pyrrolidine ring is a common site for substitution, and the nature of the substituent can dramatically alter the pharmacological profile. nih.gov A wide variety of substituents, from small alkyl groups to larger aromatic and heterocyclic moieties, have been explored. These N-substituents can influence factors such as receptor affinity, selectivity, and pharmacokinetic properties. For instance, in a series of pyrrolidine derivatives, the N-substituent was found to be a key determinant of their activity. The synthesis of novel amides and amines through reaction with substituted benzoyl chlorides and benzyl (B1604629) bromides at the pyrrolidine nitrogen led to a library of compounds with diverse potential activities. nih.gov

The following table illustrates the impact of different N-substituents on the activity of pyrrolidine-based compounds.

Compound ClassN-Substituent TypeGeneral Effect on Activity
Amides Substituted BenzoylCreation of a diverse library of potential bioactive compounds
Amines Substituted BenzylGeneration of compounds with varied pharmacological profiles

This interactive table summarizes the general effects of N-substitution on the pyrrolidine ring.

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

The this compound scaffold contains several key pharmacophoric elements that are essential for its biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

For this scaffold, the key elements generally include:

The Indole NH group: This group can act as a hydrogen bond donor, which is often a critical interaction with receptor sites.

The Aromatic Indole Ring: This planar system can engage in π-π stacking and hydrophobic interactions with the target protein.

The Pyrrolidine Nitrogen: This basic center can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding pocket. nih.gov

The Stereocenter at the Pyrrolidine C-3 Position: The specific three-dimensional arrangement of the pyrrolidine ring relative to the indole core is crucial for proper orientation within the binding site. researchgate.net

The combination of these elements in a specific spatial arrangement defines the pharmacophore and is responsible for the observed biological activity. Understanding these key features allows for the rational design of new derivatives with improved potency and selectivity.

Comparative SAR Analysis with Related Indole-Pyrrolidine Classes

The structure-activity relationship (SAR) of this compound derivatives can be better understood by comparing them with other classes of compounds that also feature an indole core linked to a pyrrolidine or a related cyclic amine. These comparisons highlight how variations in the point of attachment, the core heteroaromatic structure, and the nature of the linkage influence biological activity, particularly at serotonin (B10506) receptors.

Comparison of 2- and 3-Substituted Indoles

Research into related indole structures reveals that the substitution position on the indole ring is a critical determinant of pharmacological activity. A comparative study of N-piperidinyl indoles, for instance, showed significant differences between 2-substituted and 3-substituted analogs. nih.gov The 2-substituted indoles generally exhibited higher binding affinities and acted as full agonists at the nociceptin (B549756) opioid peptide (NOP) receptor. nih.gov In contrast, their 3-substituted counterparts were found to be partial agonists. nih.gov

Notably, a 3-(N-pyrrolidinyl)methyl indole derivative was identified as a full agonist, suggesting that the nature of the cyclic amine (pyrrolidine vs. piperidine) also plays a role, but the substitution pattern on the indole core remains a key factor in defining the intrinsic activity of the ligand. nih.gov This suggests that for the this compound class, the placement of the pyrrolidinyl group at the 3-position is a crucial factor governing its interaction with target receptors.

Indole Substitution PatternObserved Activity Profile (at NOP Receptor)Key SAR Finding
2-Substituted N-Piperidinyl IndolesHigher Binding Affinity, Full AgonistsSubstitution at position 2 vs. 3 on the indole ring differentiates intrinsic activity, leading to full or partial agonism, respectively. nih.gov
3-Substituted N-Piperidinyl IndolesLower Binding Affinity, Partial Agonists

Comparison with Azaindole Analogs

Another important comparison involves the replacement of the indole nucleus with a bioisostere, such as 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine). In a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-diones, the indole-based compounds were compared with their 7-azaindole analogs to evaluate the impact on serotonin transporter (SERT) and 5-HT1A receptor binding. mdpi.com

Core StructureEffect on SERT AffinityEffect on 5-HT1A AffinityKey SAR Finding
3-(1H-Indol-3-yl)pyrrolidine-2,5-dionesBaseline AffinityBaseline AffinityReplacing the indole core with a 7-azaindole bioisostere generally reduces binding affinity for both SERT and the 5-HT1A receptor. mdpi.com
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrrolidine-2,5-dionesSlight DecreaseOverall Loss of Affinity

Comparison with Spirocyclic Indole-Pyrrolidine Systems

The spatial arrangement and connectivity of the pyrrolidine ring to the indole core also significantly impact activity. In contrast to the direct linkage in 3-pyrrolidinyl-indoles, spirocyclic systems offer a more rigid conformational presentation. Studies on spiro[pyrrolidine-3,3′-oxindoles] and their reduced spiro[pyrrolidine-3,3′-indoline] analogs have provided valuable SAR insights for 5-HT6 receptor ligands. mdpi.comnih.gov

The optimization from a spiro[pyrrolidine-3,3′-oxindole] scaffold to a spiro[pyrrolidine-3,3′-indoline] scaffold, combined with the introduction of a phenylsulfonyl group, was a key strategy in developing ligands with submicromolar affinities for the 5-HT6 receptor. mdpi.comnih.gov This comparison highlights that altering the oxidation state of the indole core (indoline vs. oxindole) and the three-dimensional structure through a spirocyclic linkage provides a distinct avenue for modulating receptor affinity and selectivity compared to directly linked indole-pyrrolidines. mdpi.comnih.gov

Scaffold ClassStructural FeatureTarget ReceptorKey SAR Finding
Spiro[pyrrolidine-3,3′-oxindole]Spirocyclic junction with an oxidized indole core (oxindole).5-HT6 ReceptorThe reduced spiro-indoline scaffold, particularly with N-phenylsulfonyl substitution, provides a promising chemical space for potent 5-HT6 receptor ligands. mdpi.comnih.gov
Spiro[pyrrolidine-3,3′-indoline]Spirocyclic junction with a reduced indole core (indoline).

Influence of Stereochemistry

The chirality of the pyrrolidine ring is another critical factor. In the class of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles, stereochemistry was shown to be a switch between agonist and antagonist activity at the 5-HT6 receptor. nih.gov Specifically, the (R)-enantiomers were identified as potent, full agonists, with some having EC50 values of 1 nM or less. nih.gov Conversely, the corresponding (S)-enantiomers displayed moderate antagonist activity. nih.gov This stark difference underscores the importance of the stereocenter on the pyrrolidine ring for determining the functional outcome of receptor binding, a principle that is highly relevant to the SAR of this compound derivatives.

Compound ClassEnantiomerFunctional Activity at 5-HT6 ReceptorKey SAR Finding
5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles(R)-enantiomerPotent Full AgonistStereochemistry at the pyrrolidine ring acts as a functional switch, dictating whether the compound behaves as an agonist or an antagonist. nih.gov
(S)-enantiomerModerate Antagonist

Mechanistic Pharmacology of 2 Methyl 3 Pyrrolidin 3 Yl 1h Indole Preclinical Investigations

Investigation of Molecular Targets and Receptors

The initial step in characterizing the pharmacological profile of a novel compound involves identifying its molecular targets and binding sites. For 2-methyl-3-pyrrolidin-3-yl-1H-indole, this process would typically involve a series of in vitro assays to determine its affinity for various receptors, enzymes, and ion channels.

Comprehensive screening of this compound against a panel of known receptors is crucial to understanding its potential therapeutic actions and off-target effects. However, based on a thorough review of publicly available scientific literature, specific receptor binding affinity and selectivity data for this compound are not available at this time.

No data is currently available in the public domain regarding the receptor binding profile of this compound.

To assess the potential of this compound to interact with enzymatic pathways, in vitro inhibition or modulation assays are necessary. These studies would reveal whether the compound can alter the activity of key enzymes involved in physiological and pathological processes. At present, there is no published research detailing the effects of this compound on specific enzymes.

No data is currently available in the public domain regarding the enzyme inhibition or modulation properties of this compound.

The interaction of a compound with ion channels is a critical aspect of its pharmacological profile, particularly for neurologically active agents. Electrophysiological or radioligand binding assays would be employed to determine if this compound modulates the function of various ion channels. Currently, there is no available data from such studies for this specific compound.

No data is currently available in the public domain regarding the interaction of this compound with ion channels.

Elucidation of Cellular Signaling Pathways

Understanding how a compound affects cellular signaling is fundamental to elucidating its mechanism of action. This involves investigating the downstream molecular and cellular responses following target engagement and performing functional assays to characterize the nature of the ligand-receptor interaction.

Once a molecular target is identified, subsequent research would focus on the downstream signaling cascades that are modulated by this compound. This could involve measuring changes in second messengers, protein phosphorylation, or gene expression. As the primary molecular targets for this compound have not been publicly disclosed, there is no information available on its effects on downstream cellular responses.

No data is currently available in the public domain regarding the downstream molecular and cellular responses to this compound.

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator at its target receptor. These assays measure the physiological response of a cell to the compound. In the absence of identified molecular targets for this compound, no data from ligand-induced functional assays have been published.

No data is currently available in the public domain from ligand-induced functional assays for this compound.

While the chemical structure of this compound suggests potential for biological activity, a comprehensive review of the available scientific literature reveals a lack of specific preclinical data regarding its mechanistic pharmacology. Further in vitro studies are required to identify its molecular targets, characterize its receptor binding profile, and elucidate its effects on cellular signaling pathways. Such research will be critical in determining the potential therapeutic applications of this compound.

Preclinical Research on this compound Remains Undisclosed

An extensive review of scientific literature and preclinical data reveals a notable absence of published research on the mechanistic pharmacology of the chemical compound this compound. Despite targeted searches for in vitro and in vivo pharmacodynamic studies, no specific data on receptor binding affinities, functional assay results, or efficacy in animal models for this particular molecule are available in the public domain.

Consequently, a detailed article on the preclinical investigations of this compound, as per the requested structure, cannot be generated at this time. The required information for the sections on "Pharmacodynamic Studies in Relevant In Vitro Models" and "Pharmacodynamic and Efficacy Investigations in In Vivo Animal Models" is not present in the accessible scientific literature.

Further research and publication by entities investigating this compound are necessary before a comprehensive summary of its preclinical pharmacology can be compiled.

Computational Chemistry and Cheminformatics Applied to 2 Methyl 3 Pyrrolidin 3 Yl 1h Indole

Molecular Docking Simulations for Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Ligand-Protein Binding Mode Analysis

No studies detailing the ligand-protein binding mode of 2-methyl-3-pyrrolidin-3-yl-1H-indole have been published. Such an analysis would typically involve docking the compound into the active site of a relevant biological target and analyzing the resulting poses to understand its potential orientation and conformation upon binding.

Interaction with Specific Amino Acid Residues

Information regarding the interaction of this compound with specific amino acid residues of any protein target is not available in the current scientific literature. A detailed study would identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the chemical features that are important for activity.

Development of Predictive Models for Biological Activity

There are no published QSAR studies that include this compound in their dataset for the development of predictive models for any biological activity.

Identification of Descriptors Influencing Activity

As no QSAR models have been developed for this compound, there is no information on the specific molecular descriptors (e.g., electronic, steric, hydrophobic) that influence its potential biological activity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics simulations are used to study the time-dependent behavior of a molecular system.

No conformational analysis or molecular dynamics simulation studies for this compound have been reported in the scientific literature. Such studies would provide insights into the molecule's flexibility, stable conformations in different environments, and its dynamic behavior over time, which are crucial for understanding its interaction with biological targets.

Preferred Conformations and Flexibility Studies

Understanding the three-dimensional structure and flexibility of this compound is fundamental to predicting its biological activity. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and can adopt various puckered conformations, often referred to as "envelope" and "twist" forms. researchgate.net The spatial orientation of the substituents on this ring is critical, as different stereoisomers can lead to distinct biological profiles due to varied interactions with target proteins. researchgate.net

Computational methods such as molecular mechanics and quantum mechanics are employed to determine the most stable, low-energy conformations of the molecule. By calculating the potential energy as a function of bond rotations and ring puckering, a conformational landscape can be generated. This analysis identifies the preferred spatial arrangements of the indole (B1671886) and pyrrolidine rings relative to each other.

Molecular dynamics (MD) simulations provide further insight into the compound's flexibility. nih.govtandfonline.com These simulations model the atomic movements of the molecule over time, offering a dynamic view of its conformational stability and transitions. tandfonline.com For instance, an MD simulation could reveal how the pyrrolidine ring flexes and how this movement influences the orientation of the entire molecule, which is crucial for fitting into a receptor's binding site. tandfonline.com The great interest in the pyrrolidine scaffold is partly due to its non-planarity, which allows it to explore a wider pharmacophore space. researchgate.net

Table 1: Representative Conformational Analysis Data

ConformerDihedral Angle (C2-C3-C3'-N')Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)-65.4°0.0045.2
2175.2°1.2520.1
355.8°2.1012.5

Dynamics of Ligand-Target Recognition

The interaction between a ligand like this compound and its biological target is a dynamic process. Molecular docking is a primary computational tool used to predict the binding mode and affinity of a ligand to a receptor. espublisher.com This technique places the ligand into the binding site of a protein in various orientations and conformations, scoring each pose based on factors like electrostatic interactions and hydrogen bonding. researchgate.net

Molecular dynamics simulations can further refine these docked poses and provide a more detailed understanding of the ligand-receptor complex's stability. nih.gov By simulating the complex in a solvated environment, researchers can observe how the ligand and protein adapt to each other, the stability of key interactions (like hydrogen bonds) over time, and the role of water molecules in the binding event. tandfonline.com The root mean square deviation (RMSD) of the ligand and protein atoms during the simulation is often analyzed to assess the stability of the complex. tandfonline.com

For indole derivatives, key interactions often involve the indole NH group acting as a hydrogen bond donor and the aromatic system participating in π-π stacking or hydrophobic interactions. nih.gov The pyrrolidine ring can form crucial hydrogen bonds or ionic interactions, depending on its protonation state and substituents. frontiersin.org Analyzing these dynamic interactions helps in understanding the structural basis of affinity and selectivity.

Table 2: Simulated Ligand-Target Interaction Parameters

Interaction TypeReceptor ResidueLigand Atom/GroupInteraction Distance (Å)Occupancy (%)
Hydrogen BondGLU 121Indole N-H2.985.5
Hydrophobic (π-π)PHE 31Indole Ring3.892.1
Ionic InteractionASP 150Pyrrolidine N-H+3.278.3

In Silico ADME Prediction Studies

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction models use the chemical structure of a molecule to estimate these pharmacokinetic parameters, allowing for early-stage screening without the need for extensive laboratory experiments. benthamdirect.com

These predictive models are often built using quantitative structure-activity relationship (QSAR) or machine learning algorithms trained on large datasets of compounds with known experimental ADME properties. For this compound, various descriptors such as molecular weight, logP (lipophilicity), polar surface area (PSA), number of hydrogen bond donors/acceptors, and solubility are calculated. benthamdirect.com These descriptors are then used as inputs for models that predict outcomes like gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Predicted ADME Properties for this compound

ADME PropertyPredicted Value/ClassificationSignificance
Molecular Weight200.28 g/molCompliance with Lipinski's Rule of Five
LogP (Lipophilicity)2.25Affects absorption and distribution
Topological Polar Surface Area (TPSA)41.5 ŲPredicts cell permeability
Aqueous Solubility (logS)-3.5Influences bioavailability
GI AbsorptionHighPotential for oral administration
BBB PermeantYesPotential for CNS activity

Virtual Screening and Library Design for Novel Derivatives

Cheminformatics plays a crucial role in expanding upon a promising molecular scaffold like this compound. Virtual screening and library design are used to identify or create novel derivatives with potentially improved activity, selectivity, or ADME properties. mdpi.com

In a virtual screening campaign, large databases of compounds are computationally filtered to identify molecules that are likely to bind to a specific target. nih.gov This can be done using ligand-based methods, which search for molecules with similar shapes or pharmacophore features to a known active compound, or structure-based methods, which dock compounds into the target's binding site. mdpi.comproceedings.science

Alternatively, a focused library of novel derivatives can be designed around the core this compound scaffold. This involves systematically modifying different parts of the molecule—for example, by adding substituents to the indole ring or altering the pyrrolidine ring—and then computationally evaluating the resulting virtual compounds. nih.gov This approach, often guided by QSAR models or docking results, helps prioritize the synthesis of compounds that are most likely to succeed, saving significant time and resources in the drug discovery process. orientjchem.org

Table 4: Example of a Virtual Library Design Strategy

Scaffold PositionModification StrategyDesired ImprovementExample Substituent
Indole N1Add small alkyl groupsModify lipophilicity-CH2CH3
Indole C5Add polar groupsIncrease solubility, add H-bonds-OH, -NH2
Pyrrolidine N'Vary basicity/sizeOptimize ionic interactions-C(O)CH3
Pyrrolidine C4'Introduce stereocentersEnhance selectivity-F, -CH3

Due to a lack of specific research data for the chemical compound "this compound" in the provided search results, a detailed article focusing solely on the advanced methodologies and techniques for its study cannot be generated at this time. The search results yielded information on related indole and pyrrolidine derivatives, but not on the specific compound of interest, making it impossible to provide scientifically accurate and detailed content for the requested sections on biophysical techniques, cellular assays, and advanced analytical methods.

Further research would be necessary to locate studies, if they exist, that have characterized the ligand-target interactions of "this compound" using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), investigated its cellular mechanisms through reporter gene assays or high-content screening, or detailed the use of advanced chromatographic and spectroscopic techniques for its purity and reaction monitoring. Until such specific data becomes available, the generation of the requested comprehensive and scientifically rigorous article is not feasible.

Emerging Research Avenues and Future Directions for 2 Methyl 3 Pyrrolidin 3 Yl 1h Indole Research

Exploration of Novel Preclinical Therapeutic Indications

The structural components of 2-methyl-3-pyrrolidin-3-yl-1H-indole suggest its potential utility across several therapeutic areas, based on the established activities of related indole (B1671886) and pyrrolidine-containing molecules. Future preclinical research should prioritize a systematic evaluation of this compound in various disease models.

Anticancer Activity : Indole derivatives are well-documented as potent anticancer agents, targeting various mechanisms including tubulin polymerization, protein kinases, and apoptosis pathways like Mcl-1 and Bcl-2. nih.govmdpi.comnih.gov Hybrid molecules incorporating indole and pyrrolidine (B122466) scaffolds, such as spirooxindole-pyrrolidines, have demonstrated significant cytotoxic effects against various cancer cell lines. rsc.orgacs.org Given this precedent, this compound should be screened against a panel of cancer cell lines, including those representing leukemia, colon, breast, and lung cancers, to identify potential antiproliferative activity. nih.gov

Neurodegenerative Diseases : The indole scaffold is a cornerstone in the development of agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Derivatives have been designed to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), or to modulate protein aggregation. mdpi.comnih.gov Pyrrolidine derivatives have also been explored as agents for central nervous system (CNS) disorders. researchgate.net Therefore, investigating the potential of this compound to modulate neuroinflammatory pathways, inhibit protein aggregation (e.g., amyloid-β and tau), and protect against neuronal damage is a logical and promising research avenue. mdpi.commdpi.com

Antimicrobial and Antifungal Activity : The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Various indole derivatives, including indolyl-benzoimidazoles and tris(1H-indol-3-yl)methylium salts, have shown potent activity against a range of bacteria and fungi, including resistant strains like MRSA and Candida albicans. nih.govmdpi.com Spirooxindole-pyrrolidine hybrids have also been identified as having potent antifungal properties. nih.gov Screening this compound against a diverse panel of pathogenic bacteria and fungi could uncover new leads for infectious disease therapies. nih.gov

The table below summarizes the demonstrated activities of structurally related compound classes, highlighting the rationale for exploring these indications for this compound.

Therapeutic AreaRelated Scaffold/Compound ClassObserved Biological ActivitySupporting Reference
OncologySpirooxindole-pyrrolidinesInhibition of MDM2-p53 interaction; cytotoxicity against various cancer cell lines. rsc.orgacs.org
OncologyPyrazolinyl-indolesInhibition of Epidermal Growth Factor Receptor (EGFR). nih.gov
Neurodegenerative DiseaseCarbazole-pyrrolidine hybridsInhibition of cholinesterases and Aβ aggregation. nih.gov
Neurodegenerative DiseaseAzepino-indolesPotent and selective inhibition of butyrylcholinesterase (BuChE). mdpi.com
Infectious DiseaseSpirooxindole-pyrrolidine hybridsPotent antifungal activity against Candida albicans. nih.gov
Infectious DiseaseIndolyl-benzoimidazolesActivity against MRSA, Mycobacterium smegmatis, and Candida albicans. mdpi.com

Design of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create compounds with improved affinity, selectivity, or a multi-target profile. The this compound scaffold is an ideal core for designing novel hybrid molecules.

Future research should focus on several hybridization strategies:

Spirocyclic Hybrids : Creating spiro-fused compounds, such as spirooxindole-pyrrolidines, has proven to be a successful strategy for generating potent anticancer and antifungal agents. rsc.orgnih.gov Applying this concept by linking the pyrrolidine ring of the core scaffold to other heterocyclic systems could yield novel compounds with unique three-dimensional structures and biological activities.

Linker-Based Hybrids : The core scaffold can be connected via a flexible or rigid linker to another bioactive moiety. For example, linking to pharmacophores known to inhibit enzymes like α-glucosidase (relevant for diabetes) or various protein kinases (relevant for cancer) could produce dual-action inhibitors. nih.govresearchgate.net

Fusion with Other Heterocycles : Direct fusion of the indole or pyrrolidine ring with other heterocyclic systems like triazoles, pyrazoles, or pyridines can generate novel chemical entities. Indolyl-1,2,4-triazoles, for instance, have shown promise as anticancer agents. researchgate.net This approach can significantly alter the electronic and steric properties of the parent molecule, potentially leading to new and improved pharmacological profiles.

The following table outlines potential hybridization strategies for the this compound scaffold.

Hybridization StrategyTarget Pharmacophore to IncorporatePotential Therapeutic Target/IndicationRationale/Example from Literature
Spirocyclic FusionOxindoleAnticancer (e.g., MDM2 inhibitors)Successful design of potent spirooxindole-pyrrolidine inhibitors. rsc.org
Linker-Based HybridPyridineAntidiabetic (α-glucosidase inhibition)Pyrido-pyrrolidine hybrids show potent α-glucosidase inhibitory activity. researchgate.net
Heterocycle Fusion1,2,4-TriazoleAnticancerIndolyl-1,2,4-triazole congeners exhibit broad cytotoxic activity. researchgate.net
Linker-Based HybridCoumarinAnticancer (Tubulin inhibition)Coumarin-indole derivatives are potent tubulin polymerization inhibitors. nih.gov

Development of Advanced Delivery Strategies

The therapeutic potential of a promising compound can be limited by poor physicochemical properties, such as low solubility or limited bioavailability. Advanced drug delivery strategies can overcome these hurdles. For this compound, two key areas warrant exploration:

Prodrug Design : A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This approach can be used to enhance properties like lipophilicity and membrane permeability. For indole-containing compounds, acyloxymethyl derivatives at the indole nitrogen have been explored, though with mixed success, indicating that careful design is crucial to ensure cleavage to the parent drug. nih.gov Designing phosphate (B84403) prodrugs is another strategy that has been successfully used for indole derivatives to create vascular disrupting agents for cancer therapy. nih.gov Future work could involve creating ester or carbamate (B1207046) prodrugs of the pyrrolidine nitrogen or other functionalizable positions on the this compound scaffold to improve its pharmacokinetic profile.

Nanocarrier Integration : Encapsulating a drug within a nanocarrier can protect it from degradation, improve its solubility, and enable targeted delivery to tumor sites or other specific tissues. nih.gov Graphene oxide has been investigated as a nanocarrier for indole, demonstrating good drug loading and release profiles. kashanu.ac.irresearchgate.net Other systems like lipid-based nanocarriers (e.g., liposomes, solid lipid nanoparticles) and protein-based nanocarriers are also viable options for encapsulating indole-related compounds to enhance their therapeutic efficacy. pharmaexcipients.com Investigating the integration of this compound into such nanosystems could significantly enhance its clinical translatability.

Addressing Research Gaps and Methodological Advancements in Indole-Pyrrolidine Chemistry

While the indole-pyrrolidine scaffold is promising, significant research gaps and methodological challenges remain. Addressing these is crucial for accelerating drug discovery efforts in this area.

Stereoselective Synthesis : The this compound molecule contains at least one stereocenter. It is well-established that different stereoisomers of a drug can have vastly different pharmacological activities and safety profiles. A major research gap is the lack of efficient and highly stereoselective synthetic methods to produce individual enantiomers of this compound. Future efforts should focus on developing asymmetric synthetic routes, potentially using chiral catalysts or auxiliaries, to allow for the separate biological evaluation of each stereoisomer. mdpi.comresearchgate.net

Methodological Advancements : Traditional methods for indole synthesis, like the Fischer indole synthesis, can have limitations. Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation and functionalization, offer more efficient and regioselective ways to construct and modify the indole core. thieme-connect.com Similarly, multicomponent reactions that allow for the rapid assembly of complex molecules from simple precursors could be adapted to build the indole-pyrrolidine framework in a more atom-economical fashion. nih.gov Applying these advanced synthetic strategies would facilitate the creation of a diverse library of this compound analogs for structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Studies : There is currently a lack of systematic SAR data for the this compound scaffold. A critical future direction is the synthesis of a focused library of analogs with systematic modifications at key positions: the methyl group at C2 of the indole, substituents on the indole's benzene (B151609) ring, and substituents on the pyrrolidine nitrogen. This systematic approach will be essential to identify the key structural features required for potent and selective biological activity in the therapeutic areas identified in section 7.1.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-3-pyrrolidin-3-yl-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cyclization strategies. For example, analogous indole derivatives are synthesized via nucleophilic substitution or coupling reactions, where pyrrolidine substituents are introduced using precursors like 1-cyclohexyl-2-pyrrolidinone under controlled conditions ( ). Key parameters include temperature (e.g., reflux in anhydrous ethanol), pH, and stoichiometric ratios of reagents. Optimization can be guided by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalysts (e.g., phosphoric trichloride) to enhance yield and purity .

Q. How is the structural confirmation of this compound achieved experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural elucidation. For instance, indole derivatives with pyrrolidine substituents exhibit characteristic peaks in ¹H NMR (e.g., δ 2.26–3.50 ppm for methyl-pyrrolidine protons) and ¹³C NMR (δ 110–140 ppm for aromatic carbons) ( ). X-ray crystallography using SHELXL ( ) is critical for resolving stereochemistry, as demonstrated in analogous compounds like 3-(1-methylpyrrolidin-2-ylidene)-3H-indole, where crystal packing and hydrogen-bonding patterns confirm spatial arrangements .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : Standard protocols include using personal protective equipment (PPE), fume hoods, and avoiding inhalation/skin contact. Safety data sheets (SDS) for similar indole derivatives recommend immediate decontamination (e.g., washing with soap/water for skin exposure) and medical consultation for ingestion/inhalation (). Proper waste disposal and compatibility testing with solvents (e.g., avoiding strong oxidizers) are also critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected peaks in NMR)?

  • Methodological Answer : Contradictions may arise from impurities, tautomerism, or dynamic effects. For example, indole-pyrrolidine derivatives can exhibit keto-enol tautomerism, altering NMR signals. To address this:

  • Use 2D NMR techniques (COSY, HSQC) to assign overlapping peaks.
  • Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts).
  • Re-crystallize the compound to isolate pure polymorphs, as seen in studies of 3-(1-methylpyrrolidin-2-ylidene)-3H-indole, where hydration states influenced spectral outcomes .

Q. What strategies are effective for improving the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Stepwise optimization : Isolate intermediates (e.g., indole precursors) and characterize them before proceeding. For example, intermediates in analogous syntheses were purified via column chromatography (hexane/ethyl acetate gradients) .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps, as used in the synthesis of 2- and 3-indolylpyrroles ( ).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity, while non-polar solvents (e.g., toluene) can reduce side reactions .

Q. How can computational methods predict the reactivity of this compound in biological or catalytic systems?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock to model interactions with biological targets (e.g., enzymes), leveraging crystallographic data ( ).
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-rich indole core in similar compounds directs reactivity toward electrophilic substitution .
  • Molecular dynamics (MD) : Simulate solvation effects and conformational stability, critical for drug design or catalytic applications .

Q. What experimental approaches are used to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability testing : Incubate samples at elevated temperatures (40–60°C) and pH ranges (2–12), monitoring degradation via HPLC ( ).
  • Kinetic analysis : Determine half-life using Arrhenius equations. For instance, indole derivatives with pyrrolidine groups may degrade via hydrolysis under acidic conditions, requiring buffered storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.